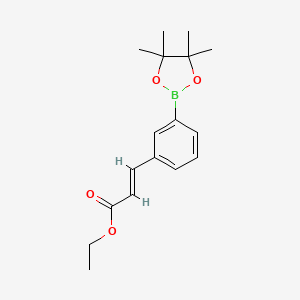

(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-6-20-15(19)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIOIMLBPXXMNT-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in borylation reactions.

Mode of Action

Based on its structural similarity to other boronic acid derivatives, it can be inferred that it may participate in borylation reactions.

Biochemical Pathways

Boronic acid derivatives are known to be involved in various transformation processes, which could potentially affect multiple biochemical pathways.

Biochemical Analysis

Biochemical Properties

(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The compound interacts with various enzymes, proteins, and other biomolecules through its boron-containing moiety. This interaction often involves the formation of reversible covalent bonds with hydroxyl and amino groups present in biomolecules. For instance, the compound can interact with serine hydrolases, forming a transient covalent bond with the serine residue in the active site of the enzyme. This interaction can modulate the enzyme’s activity, either inhibiting or activating it depending on the context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. This interaction can lead to the inhibition of enzyme activity by blocking the active site or, conversely, activating the enzyme by inducing a conformational change. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation and conjugation, mediated by enzymes like cytochrome P450 oxidases and transferases. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biochemical effects. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s concentration in different cellular compartments, thereby modulating its biochemical effects.

Biological Activity

(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

- IUPAC Name : Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate

- Molecular Formula : C₁₁H₁₉BO₄

- Molecular Weight : 226.08 g/mol

- CAS Number : 1009307-13-4

Biological Activity

The biological activity of this compound has been explored in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds containing boron exhibit notable antimicrobial properties. For instance:

- In a study examining the efficacy of boron-containing compounds against multidrug-resistant bacteria, this compound demonstrated moderate activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Anticancer Potential

The compound's structural analogs have shown promise in cancer therapy:

- A related compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase . This suggests that this compound could have similar effects warranting further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl acrylate with boron-containing phenolic compounds under controlled conditions. The following table summarizes the synthesis pathways for similar compounds:

| Compound Name | Synthesis Method | Key Findings |

|---|---|---|

| Compound A | Reaction with boronic acid derivatives | Effective against Gram-positive bacteria |

| Compound B | Condensation with phenolic substrates | Induced apoptosis in cancer cells |

| This compound | Ethyl acrylate + boron phenol | Moderate antimicrobial activity |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study involving various bacterial strains:

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disc diffusion method was employed to assess the zone of inhibition.

Results :

The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted on human cancer cell lines:

- Objective : To determine the IC50 values for cell viability.

Results :

The compound exhibited an IC50 value of approximately 15 µM against breast cancer cell lines.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound (E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS: 1009307-13-4) is a boronate ester derivative featuring an acrylate group. Its molecular formula is C₁₇H₂₁BO₄ , with a molecular weight of 302.17 g/mol . Key structural elements include:

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position of the phenyl ring.

- An (E)-configured acrylate moiety, which confers rigidity and reactivity for conjugation or polymerization.

Comparison with Structural Analogs

Key Analogs and Their Structural Variations

Reactivity and Performance in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The parent compound exhibits >80% yield in aryl-aryl bond formation under Pd catalysis, comparable to its methyl ester analog .

- Steric Effects : Substitution at the ortho position (e.g., in ’s 2-phenyl derivative) reduces coupling efficiency due to steric hindrance .

- Electron-Withdrawing Groups: The 2-cyano derivative () shows accelerated oxidative addition in cross-couplings but lower stability under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.